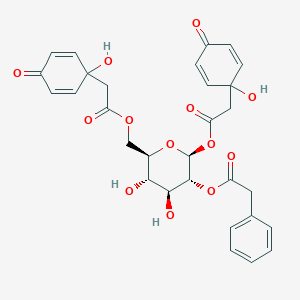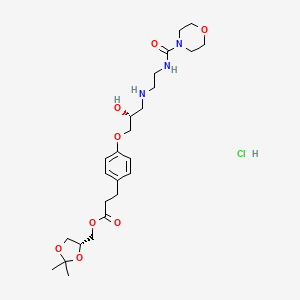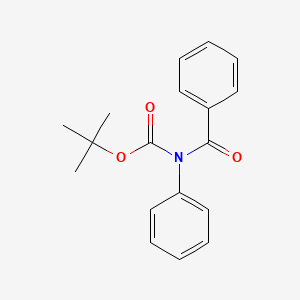![molecular formula C9H8ClNO6S B14074839 Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester CAS No. 102093-85-6](/img/structure/B14074839.png)
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a carbonochloridic acid moiety and a 4-nitrophenylsulfonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester typically involves the reaction of carbonochloridic acid with 2-[(4-nitrophenyl)sulfonyl]ethanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is performed at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium on carbon (Pd/C) is often used in reduction reactions.
Solvents: Dichloromethane, chloroform, and ethanol are frequently used solvents in these reactions.
Major Products
Amides and Esters: Formed through substitution reactions.
Carbonochloridic Acid and 2-[(4-nitrophenyl)sulfonyl]ethanol: Formed through hydrolysis.
Amino Derivatives: Formed through reduction of the nitro group.
Aplicaciones Científicas De Investigación
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester involves the reactivity of its functional groups. The carbonochloridic acid moiety is highly reactive towards nucleophiles, facilitating substitution reactions. The 4-nitrophenylsulfonyl group can undergo reduction, leading to the formation of amino derivatives. These reactions are often catalyzed by specific enzymes or chemical catalysts, depending on the application .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is unique due to the presence of both carbonochloridic acid and 4-nitrophenylsulfonyl groups. This combination of functional groups imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes .
Propiedades
Número CAS |
102093-85-6 |
|---|---|
Fórmula molecular |
C9H8ClNO6S |
Peso molecular |
293.68 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)sulfonylethyl carbonochloridate |
InChI |
InChI=1S/C9H8ClNO6S/c10-9(12)17-5-6-18(15,16)8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2 |
Clave InChI |
SMXRTMUZFUNIPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


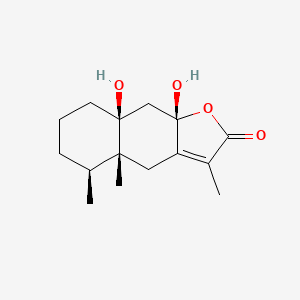
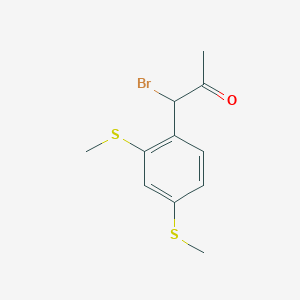
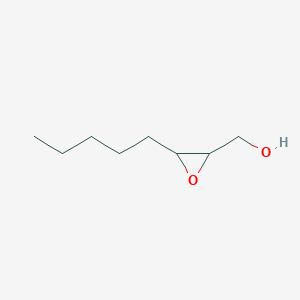



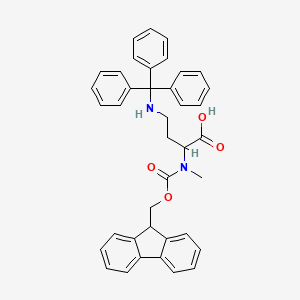
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
